N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide
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Description
“N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C22H25F3N2O3S and a molecular weight of 454.51. It contains a 3,5-dimethylpiperidine moiety .
Synthesis Analysis
While specific synthesis information for this compound is not available, 3,5-dimethylpiperidine, a component of the molecule, is typically prepared by hydrogenation of 3,5-dimethylpyridine .Scientific Research Applications
Antimicrobial and Antifungal Activity
Research has demonstrated that derivatives of benzenesulfonamide exhibit interesting antimicrobial and antifungal activities. Compounds with this structure have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showing potent activities. For instance, specific compounds have shown higher activity compared to reference drugs against bacteria and fungi, highlighting their potential as antimicrobial agents (Ghorab et al., 2017).
properties
IUPAC Name |
N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O3S/c1-15-10-16(2)14-27(13-15)21(28)18-8-6-17(7-9-18)12-26-31(29,30)20-5-3-4-19(11-20)22(23,24)25/h3-9,11,15-16,26H,10,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBNWHVZUBKLCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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